CID 66589274
Description
Role as a Biological Detergent and Amphiphilic Molecule
The efficacy of sodium deoxycholate in biomedical research stems from its identity as a biological detergent and an amphiphilic molecule. clinisciences.combiosynth.com This means it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) region within its steroidal structure. cymitquimica.comclinisciences.com This dual nature allows it to interact with both the aqueous environment and with nonpolar substances like lipids and proteins.
This amphiphilic character is central to its function. clinisciences.com When introduced into a solution containing cells, the hydrophobic portion of sodium deoxycholate integrates into the lipid bilayer of cell membranes, while the hydrophilic portion remains in the aqueous phase. This disrupts the membrane's integrity, leading to cell lysis, or the breakdown of the cell. cymitquimica.combiosynth.combostonbioproducts.com
Above a specific concentration, known as the critical micelle concentration (CMC), sodium deoxycholate molecules self-assemble into structures called micelles. clinisciences.com In these micelles, the hydrophobic regions are sequestered in the core, while the hydrophilic regions form the outer surface, interacting with the surrounding water. This micelle formation is crucial for solubilizing membrane-bound proteins, effectively extracting them from their native lipid environment and keeping them in a soluble, and often functional, state within an aqueous solution. clinisciences.combiotrend.com
Key Properties of Sodium Deoxycholate:
| Property | Value |
| Molecular Formula | C24H39NaO4 |
| Molecular Weight | 414.55 g/mol |
| Critical Micelle Concentration (CMC) | 2-6 mM (20-25°C) |
| Aggregation Number | 3-12 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water, ethanol, and methanol |
This table provides a summary of key physicochemical properties of sodium deoxycholate. Data sourced from multiple biochemical suppliers. bio-world.comsigmaaldrich.comsigmaaldrich.com
Overview of Diverse Academic Research Applications
The unique detergent properties of sodium deoxycholate have led to its widespread use in a multitude of research applications. Its ability to disrupt cell membranes and solubilize proteins makes it a fundamental component in many experimental protocols.
One of the most common applications of sodium deoxycholate is in cell lysis . clinisciences.combostonbioproducts.com It is a key ingredient in various lysis buffers, such as the widely used Radioimmunoprecipitation Assay (RIPA) buffer, to break open cells and release their intracellular contents for further analysis. sigmaaldrich.comfishersci.nl This allows researchers to study cellular components like proteins, DNA, and RNA. actylis.comsigmaaldrich.com
In the field of proteomics, sodium deoxycholate is instrumental for the solubilization and extraction of membrane proteins . biotrend.combio-world.comsigmaaldrich.com These proteins are notoriously difficult to study due to their hydrophobic nature. Sodium deoxycholate facilitates their removal from the cell membrane and maintains their solubility in aqueous solutions, enabling their purification and characterization. clinisciences.comacs.org Studies have shown that using sodium deoxycholate can significantly increase the yield and identification of membrane proteins compared to other detergents. acs.org
Furthermore, sodium deoxycholate plays a role in nucleic acid isolation . sigmaaldrich.comsigmaaldrich.com By disrupting cellular and nuclear membranes, it aids in the release of DNA and RNA from cells and tissues. sigmaaldrich.com This is a critical first step in many molecular biology techniques, including PCR and DNA sequencing. Research has demonstrated its utility in developing efficient methods for extracting high-quality nucleic acids from challenging sources like cotton fibers. researchgate.netbiorxiv.org
Another significant application is in the preparation of liposomes . tandfonline.comresearchgate.net Liposomes are spherical vesicles composed of a lipid bilayer that can be used to encapsulate and deliver drugs or other molecules. Sodium deoxycholate is used in the reverse-phase evaporation method to create these structures. researchgate.net By incorporating sodium deoxycholate into the liposomal membrane, researchers can enhance their stability and drug-carrying capacity. tandfonline.comtandfonline.com
Beyond these core applications, sodium deoxycholate is also utilized in affinity chromatography for eluting or regenerating columns and as a component in some cell culture media. sigmaaldrich.comgoogle.com Its ability to form hydrogels under specific conditions is also an area of active investigation. uvic.carsc.org
Research Applications of Sodium Deoxycholate:
| Application Area | Specific Use | Research Finding |
| Cell Biology | Cell Lysis | A key component of RIPA buffer for disrupting cell membranes and extracting cellular components. sigmaaldrich.comfishersci.nl |
| Proteomics | Solubilization of Membrane Proteins | Use of 1.0% SDC in solubilization led to a more than 2-fold increase in identified plasma membrane proteins compared to SDS. acs.org |
| Molecular Biology | Nucleic Acid Isolation | Included in extraction buffers to enhance the yield and quality of RNA and DNA from polysaccharide-rich plant tissues. researchgate.netbiorxiv.org |
| Drug Delivery | Liposome Preparation | Used in the reverse-phase evaporation method to prepare liposomes and can enhance their stability and drug entrapment efficiency. tandfonline.comresearchgate.nettandfonline.com |
| Biochemistry | Affinity Chromatography | Employed as an eluting agent to release bound molecules from affinity columns. sigmaaldrich.comgoogle.com |
| Biomaterials | Hydrogel Formation | Can form supramolecular hydrogels through self-assembly, with properties that can be modified by other molecules. uvic.carsc.org |
This interactive table summarizes the diverse research applications of sodium deoxycholate, highlighting its role and key findings in various fields.
Structure
2D Structure
Properties
CAS No. |
302-95-4 |
|---|---|
Molecular Formula |
C24H40NaO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
sodium (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 |
InChI Key |
YPDYHIHOBIXUTB-SMOYURAASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Appearance |
Solid powder |
Other CAS No. |
302-95-4 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
83-44-3 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
12beta-Isomer Deoxycholic Acid 3beta-Isomer Deoxycholic Acid 5alpha-Isomer Deoxycholic Acid Acid, 5alpha-Isomer Deoxycholic Acid, Choleic Acid, Deoxycholic Acid, Desoxycholic Acid, Dihydroxycholanoic Acid, Lagodeoxycholic Choleic Acid Deoxycholate Deoxycholate, Sodium Deoxycholic Acid Deoxycholic Acid, 12beta Isomer Deoxycholic Acid, 12beta-Isomer Deoxycholic Acid, 3beta Isomer Deoxycholic Acid, 3beta-Isomer Deoxycholic Acid, 5alpha Isomer Deoxycholic Acid, 5alpha-Isomer Deoxycholic Acid, Disodium Salt Deoxycholic Acid, Magnesium (2:1) Salt Deoxycholic Acid, Monoammonium Salt Deoxycholic Acid, Monopotassium Salt Deoxycholic Acid, Monosodium Salt Deoxycholic Acid, Sodium Salt, 12beta-Isomer Desoxycholic Acid Dihydroxycholanoic Acid Lagodeoxycholic Acid Sodium Deoxycholate |
Origin of Product |
United States |
Mechanisms of Action and Biological Interactions of Sodium Deoxycholate
Cellular Membrane Solubilization and Lysis Mechanisms
The most prominent biological effect of sodium deoxycholate is its ability to disrupt cell membranes, a process known as cytolysis. tga.gov.audrugbank.com This action is nonspecific and is a direct result of its detergent properties, which allow it to compromise the integrity of the lipid bilayer that forms the basic structure of all cell membranes. researchgate.netfda.gov
Sodium deoxycholate's function as a detergent is central to its interaction with cell membranes. tga.gov.au When introduced into a biological environment, it physically disrupts the adipocyte cell membrane, leading to cell death, or adipocytolysis. drugbank.comresearchgate.net The mechanism involves the solubilization of the lipid bilayer. tga.gov.auresearchgate.net
As an amphiphilic molecule, sodium deoxycholate can insert itself into the phospholipid vesicles of the cell membrane. biotrend.comresearchgate.net Its behavior is concentration-dependent. Below its critical micelle concentration (CMC) of 2-6 mM, it exists as monomers that can penetrate the lipid bilayer. researchgate.netsigmaaldrich.com Above the CMC, the monomers aggregate to form micelles. biotrend.comresearchgate.net These micelles can dissolve and break down the cell membrane, leading to the formation of membrane-micelle hybrid particles and ultimately cell lysis. octagonchem.comopsdiagnostics.com Studies on artificial lipid membranes have shown that sodium deoxycholate increases the membrane's electrical conductivity even below the CMC, suggesting it induces the formation of pore-like structures. nih.gov The incorporation of sodium deoxycholate into the lipid bilayer can also alter the packing of fatty acyl chains, thereby increasing membrane fluidity. tandfonline.com
Research indicates that the cytolytic action of sodium deoxycholate is not specific to a particular cell type. fda.govzen-bio.com In vitro studies have demonstrated that it is cytotoxic to all cell types tested because they share the same fundamental bilipid membrane structure. fda.govzen-bio.com
Experiments have been conducted on various human primary cells to determine their relative susceptibility to sodium deoxycholate-mediated lysis. While all tested cells were vulnerable, slight differences in the lethal dose 50 (LD50), the concentration required to kill 50% of the cells, were observed. zen-bio.com For instance, human adipocytes (fat cells) and human skeletal muscle cells showed similar susceptibilities, whereas human keratinocytes were found to be more sensitive to its cytolytic effects. zen-bio.com
| Cell Type | LD50 Concentration (%) | LD50 Concentration (mM) |
|---|---|---|
| Human Adipocytes | ~0.05% | ~1.11 mM |
| Human Fibroblasts | ~0.055% | ~1.22 mM |
| Human Skeletal Muscle Cells | ~0.055% | ~1.22 mM |
| Human Keratinocytes | ~0.015% | ~0.30 mM |
Although sodium deoxycholate is broadly cytolytic in vitro, its effects in a complex biological system are moderated by the presence of endogenous proteins. researchgate.netzen-bio.com Proteins, particularly albumin, have been shown to bind to sodium deoxycholate, which attenuates its membrane-disrupting activity. tga.gov.auzen-bio.comhres.ca This binding sequesters the molecule, reducing the amount of free deoxycholate available to interact with and lyse cell membranes. tga.gov.audrugbank.com
This protein-binding effect provides a potential explanation for the observed relative selectivity for fat tissue in clinical applications. researchgate.netzen-bio.com Adipose tissue is relatively poor in protein content compared to tissues like muscle. drugbank.comresearchgate.net The cytolytic action of deoxycholate is therefore more pronounced in fat because there are fewer proteins to neutralize it. fda.gov In vitro studies have confirmed this phenomenon; the presence of bovine serum albumin (BSA) in the culture medium dose-dependently attenuated adipocyte lysis. fda.govzen-bio.com Increasing concentrations of albumin led to a significant shift in the LD50 for adipocytes, and at a 4% albumin concentration (similar to that in human plasma), cells were completely protected from a deoxycholate concentration that would otherwise be instantly cytotoxic. zen-bio.com
| Condition | Approximate LD50 of DC (%) | Fold Shift in LD50 |
|---|---|---|
| Standard Medium | 0.05% | - |
| Medium with 1.3% Albumin | 0.10% | 2.0 |
| Pre-incubation with 4% Albumin | Complete protection from 0.1% DC |
Investigations into Cell Type Susceptibility and Specificity
Protein Interactions and Conformational Dynamics
Beyond its effects on lipid membranes, sodium deoxycholate is widely used in biochemical research for its ability to interact with and modify proteins. biotrend.comsigmaaldrich.com It is a versatile ionic detergent employed to solubilize membrane-bound proteins, disrupt protein-protein interactions, and influence protein folding and aggregation. opsdiagnostics.comsigmaaldrich.com
Sodium deoxycholate is highly effective at solubilizing proteins, particularly those embedded within membranes, which facilitates their extraction and analysis. biotrend.comsigmaaldrich.com However, this interaction can also alter the native structure of proteins. biotrend.com At higher concentrations, sodium deoxycholate can have denaturing effects, unfolding proteins from their functional three-dimensional conformations. biotrend.com Therefore, its use in research requires careful optimization of concentration to balance effective solubilization with the preservation of protein structure. biotrend.com
Studies on the interaction between submicellar concentrations of sodium deoxycholate and serum albumins (both bovine and human) show that the bile salt binds to these transport proteins and can alter their secondary structure. rsc.orgnih.gov A comparative analysis of its interaction with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) revealed a stronger interaction with BSA. nih.gov This differential interaction is partly due to the number of tryptophan residues in each protein (two in BSA, one in HSA), which affects fluorescence behavior upon binding. nih.gov The interaction proceeds in discrete stages and can lead to a decrease in the protein's native functions, such as its esterase-like activity. nih.gov Other research has shown that sodium deoxycholate can be used as a stabilizing surfactant for other types of proteins, such as in the formation of stable zein (B1164903) nanoparticles for drug delivery systems. nih.gov
Sodium deoxycholate has also been shown to modulate the process of protein aggregation and fibrillation, which is implicated in various diseases. rsc.orgresearchgate.net Its effect can be either inhibitory or inductive, depending on the specific protein and conditions.
In studies with Bovine Serum Albumin (BSA), the addition of sodium deoxycholate was found to slow down or completely arrest the heat-induced formation of amyloid fibrils. rsc.org Spectroscopic studies indicated that the additive adsorbs onto the surface of the protein and alters its secondary structure, thereby preventing aggregation. rsc.org However, it was noted that sodium deoxycholate could not defibrillate fibrils that had already formed. rsc.org Conversely, in a different study, treating the protective antigen protein (rPA83) with sodium deoxycholate induced the formation of quasi-helical fibrillar aggregates, demonstrating that it can also facilitate aggregation processes under certain circumstances. researchgate.net This dual role highlights its complex and context-dependent influence on protein conformational dynamics.
Formation of Hydrophobic Ion Pairs with Biomolecules
A key mechanism of sodium deoxycholate's action is its ability to form hydrophobic ion pairs with various biomolecules. uchile.cldntb.gov.ua This process involves an electrostatic interaction between the negatively charged deoxycholate molecule and positively charged groups on biomolecules, such as proteins and peptides. dntb.gov.ua This interaction neutralizes the charge of the biomolecule, increasing its lipophilicity and facilitating its transport across biological membranes. uchile.cl
The formation of these ion pairs is influenced by several factors, including the pKa of the interacting molecules and the surrounding pH. uchile.cl For instance, basic peptides can form ion pairs with sodium deoxycholate in an aqueous medium. uchile.cl This principle has been explored for enhancing the oral delivery of drugs, where forming a hydrophobic ion pair with sodium deoxycholate can protect a peptide from degradation and improve its absorption. uchile.cldntb.gov.ua
Research has demonstrated the successful formation of complexes between sodium deoxycholate and biomolecules like insulin (B600854). nih.govresearchgate.net The formation of an insulin-sodium deoxycholate complex was achieved through a hydrophobic ion pairing method, which enhanced the liposolubility of the insulin. nih.govresearchgate.net This complex formation is a critical step in developing novel drug delivery systems. dntb.gov.ua The interaction is not limited to peptides; sodium deoxycholate can also solubilize and form complexes with large proteins like apoprotein B from low-density lipoprotein (LDL). nih.gov
Cellular Responses and Signaling Pathways Induced by Sodium Deoxycholate
The interaction of sodium deoxycholate with cells triggers a variety of responses and activates specific signaling pathways, ultimately impacting cellular fate and function.
Mechanisms of Oxidative Stress Induction and Apoptosis
Sodium deoxycholate is a known inducer of oxidative stress and apoptosis in various cell types, particularly in colon epithelial cells. oup.comnih.govwindows.net It can generate reactive oxygen species (ROS) within mitochondria, leading to mitochondrial stress and damage. oup.comnih.gov This mitochondrial dysfunction is a key upstream event in the apoptotic cascade initiated by sodium deoxycholate. nih.gov
The induction of oxidative stress by sodium deoxycholate activates the NF-κB (nuclear factor kappa B) pathway, a critical stress-response pathway involved in cell survival. oup.comnih.gov However, prolonged or high-level exposure to sodium deoxycholate can overwhelm these protective mechanisms, leading to programmed cell death, or apoptosis. nih.gov Studies have shown that sodium deoxycholate treatment can lead to a decrease in mitochondrial membrane potential and the formation of megamitochondria, both indicators of mitochondrial damage. nih.gov The process of apoptosis induction is complex and involves multiple pathways, including the activation of caspases and DNA damage. nih.govwindows.net
| Cell Line | Sodium Deoxycholate Concentration | Observed Effect | Key Findings |
|---|---|---|---|
| HCT-116 (colon epithelial cells) | 0.3–0.5 mM | Induction of mitochondrial oxidative stress and NF-κB activation. oup.comnih.gov | Involves NAD(P)H oxidase, Na+/K+-ATPase, and cytochrome P450. oup.comnih.gov |
| HT-29 (colon epithelial cells) | Not specified | Damage to mitochondria, leading to apoptosis. nih.gov | Inhibition of mitochondrial complexes I and II protected against apoptosis. nih.gov |
| Jurkat Cells | Not specified | Activation of NF-κB and PARP, indicating oxidative stress and DNA damage. nih.gov | Inhibition of these pathways sensitized cells to apoptosis. nih.gov |
Impact on Intestinal Barrier Function and Tight Junction Integrity
Sodium deoxycholate significantly impacts the integrity of the intestinal barrier by disrupting the tight junctions between epithelial cells. frontiersin.orgscienceopen.comnih.gov Tight junctions are protein complexes that regulate the paracellular pathway, controlling the passage of ions and small molecules. scienceopen.comphysiology.org
Exposure to sodium deoxycholate can lead to an increase in intestinal permeability. frontiersin.orgnih.govresearchgate.net This is often accompanied by alterations in the expression and localization of key tight junction proteins, such as occludin and zonula occludens-1 (ZO-1). frontiersin.orgresearchgate.net Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have shown that sodium deoxycholate can decrease the expression of genes related to tight junctions, adherens junctions, and gap junctions. nih.gov This disruption of the physical barrier can lead to a "leaky gut," allowing harmful substances to pass from the intestinal lumen into the bloodstream. scienceopen.com The mechanism of this disruption involves the activation of pathways like the myosin light chain kinase (MLCK) pathway, which is involved in regulating tight junction dynamics. frontiersin.orgresearchgate.net
| Model System | Sodium Deoxycholate Concentration | Key Tight Junction Proteins Affected | Observed Effect on Barrier Function |
|---|---|---|---|
| Caco-2 cell monolayers | 0.25 mM - 2.4 mM | Occludin, ZO-1, Claudin-1, Claudin-3. nih.govphysiology.orgresearchgate.netresearchgate.net | Increased permeability, altered distribution and expression of tight junction proteins. frontiersin.orgnih.govresearchgate.net |
| Mouse models | 0.2% | ZO-1. frontiersin.orgresearchgate.net | Increased intestinal permeability and inflammation. frontiersin.orgresearchgate.net |
Influence on Intracellular Ion Transport and Cellular Homeostasis
Sodium deoxycholate can disrupt intracellular ion homeostasis, a critical factor for maintaining cellular function and viability. plos.org Its effects are particularly notable on the transport of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. plos.org
Studies have shown that exposure to deoxycholic acid (the acid form of sodium deoxycholate) can induce an influx of Na+ into cells. plos.org This influx is often mediated by the Na+/H+ exchanger (NHE), an important regulator of intracellular pH and cell volume. plos.org The increase in intracellular Na+ is typically followed by a decrease in intracellular K+ to maintain osmotic balance. plos.org
Furthermore, sodium deoxycholate can trigger an increase in cytosolic Ca2+ levels. oup.complos.org This rise in intracellular Ca2+ can be a consequence of the initial Na+ influx and contributes to the activation of various downstream signaling pathways, including those involved in apoptosis. oup.complos.org The disruption of ion gradients across the cell membrane can lead to a loss of cellular ATP, further compromising cellular homeostasis and contributing to cell death. plos.org
Applications of Sodium Deoxycholate in Biochemical and Molecular Biology Methodologies
Membrane Protein Solubilization and Extraction Techniques
Sodium deoxycholate is widely used for the solubilization and extraction of membrane proteins from biological membranes. sigmaaldrich.combiotrend.com Its ability to interact with both the lipid bilayer and the aqueous environment facilitates the release of these often hard-to-study proteins. biotrend.com
Achieving a high yield of functional, correctly folded proteins is a primary goal in protein extraction. The concentration of sodium deoxycholate is a critical factor; while effective for solubilization, higher concentrations can lead to protein denaturation. biotrend.com Therefore, careful optimization is necessary to balance solubilization efficiency with the preservation of the protein's native structure. biotrend.com
Research has shown that specific strategies can significantly enhance protein yield and maintain their natural conformation. For instance, one enhanced method involves initially using a high concentration of sodium deoxycholate (5%) to effectively lyse membranes and solubilize hydrophobic membrane proteins. nih.gov Subsequently, the detergent concentration is diluted to 1% to create a more favorable environment for enzymatic digestion. nih.gov This approach has demonstrated superior sensitivity and coverage in identifying membrane proteins, especially those that are highly hydrophobic or have multiple transmembrane domains, when compared to methods using a consistently lower concentration. nih.gov
Another study highlighted that the addition of 1% sodium deoxycholate combined with high-frequency sonication was the most effective method for solubilizing proteins from the insoluble fraction of Saccharomyces cerevisiae (baker's yeast) lysate. acs.orgnih.govnih.gov This optimized workflow resulted in a 26% increase in the identification of membrane proteins. acs.orgnih.govnih.gov Furthermore, the use of protective agents, such as deoxycholate, during recombinant protein production has been shown to increase the yields of the final product. google.com
Table 1: Optimization Strategies for Protein Solubilization using Sodium Deoxycholate
| Strategy | Organism/System | Key Findings | Outcome |
|---|---|---|---|
| High concentration (5%) for lysis, diluted to 1% for digestion nih.gov | Rat liver membrane | Superior sensitivity and coverage for hydrophobic and multi-transmembrane proteins. nih.gov | Enhanced identification of membrane proteins. nih.gov |
| 1% sodium deoxycholate with high-frequency sonication acs.orgnih.govnih.gov | Saccharomyces cerevisiae | Most effective method for solubilizing proteins from the insoluble fraction. acs.orgnih.govnih.gov | 26% increase in membrane protein identification. acs.orgnih.govnih.gov |
| Addition as a protective agent google.com | Recombinant protein production | Increased yields of recombinant proteins. google.com | Higher final product yield. google.com |
A significant advantage of using sodium deoxycholate is its compatibility with a range of downstream analytical techniques, making it a versatile choice for protein research. biotrend.com
Sodium deoxycholate is compatible with common protein analysis methods like gel electrophoresis and chromatography. biotrend.com In clear native polyacrylamide gel electrophoresis (CNE), a non-denaturing technique, mild detergents including sodium deoxycholate (at 0.05%) are used to mitigate the fluorescence quenching that can occur with other dyes, preserving the integrity of the protein complexes being analyzed. biorxiv.org
It is also amenable to detergent exchange procedures, which allows for the transition to milder detergents if required for subsequent purification steps or structural studies. biotrend.com However, it's important to note that removing detergents can be challenging and may interfere with some types of chromatography. researchgate.net
Sodium deoxycholate has proven to be highly compatible with mass spectrometry (MS), a cornerstone of modern proteomics. biotrend.complos.org It is often used in sample preparation for MS-based analyses because it can be effectively removed before the analysis, preventing interference with the results. plos.orgacs.org Acidification of the sample causes sodium deoxycholate to precipitate, allowing for its removal by centrifugation or phase transfer to ethyl acetate (B1210297). plos.orgacs.orgnih.gov
Several studies have demonstrated the benefits of incorporating sodium deoxycholate into MS workflows.
The use of 1.0% sodium deoxycholate for the solubilization and in-solution digestion of rat hippocampal plasma membrane proteins led to the identification of 77 proteins, more than double the number identified using sodium dodecyl sulfate (B86663) (SDS). acs.org
Adding 0.1% sodium deoxycholate during the in-gel digestion of membrane proteins separated by SDS-PAGE significantly improved the coverage of tryptic peptides and the number of identified hydrophobic membrane proteins. acs.org
In-solution digestion protocols for mass spectrometry often utilize detergents like sodium deoxycholate to effectively solubilize and denature proteins. acs.orgmdpi.comencyclopedia.pub
An improved membrane proteomic workflow using 1% sodium deoxycholate and sonication led to a 26% increase in membrane protein identifications in baker's yeast, with 93% of commonly identified proteins showing higher abundance. acs.orgnih.govnih.gov
Table 2: Research Findings on Sodium Deoxycholate in Mass Spectrometry-Based Proteomics
| Application | Concentration | Method | Key Finding | Reference |
|---|---|---|---|---|
| Solubilization & In-solution Digestion | 1.0% | Rat Hippocampal Plasma Membrane Proteomics | Identified 77 proteins, a >2-fold increase compared to SDS. acs.org | acs.org |
| In-gel Digestion | 0.1% | SDS-PAGE resolved membrane proteins | Enhanced tryptic peptide coverage and identification of hydrophobic proteins. acs.org | acs.org |
| In-solution Digestion | 1% | General Proteomics | Effective for protein solubilization and denaturation. acs.orgmdpi.comencyclopedia.pub | acs.orgmdpi.comencyclopedia.pub |
| Improved Workflow | 1% | Saccharomyces cerevisiae Membrane Proteomics | 26% increase in membrane protein identifications. acs.orgnih.govnih.gov | acs.orgnih.govnih.gov |
Compatibility with Downstream Proteomic Analyses
Integration with Gel Electrophoresis and Chromatography
Cell Lysis Protocols and Methodological Considerations
Sodium deoxycholate is a key ingredient in various cell lysis protocols, where it aids in the disruption of cellular membranes to release proteins for analysis. biotrend.combiosynth.com
One of the most common applications of sodium deoxycholate is as a component of Radioimmunoprecipitation Assay (RIPA) buffer. fishersci.nlfortislife.comsigmaaldrich.com RIPA buffer is a powerful tool for rapid and efficient cell lysis and protein solubilization from both adherent and suspension-cultured mammalian cells. sigmaaldrich.com The inclusion of ionic detergents like sodium deoxycholate and SDS makes RIPA buffer more denaturing than buffers containing only non-ionic detergents, which is particularly useful for disrupting nuclear membranes to prepare nuclear extracts. abbexa.comnih.govrockland.com
The typical composition of a RIPA buffer includes sodium deoxycholate at a concentration of 0.5%. fortislife.comsigmaaldrich.comsigmaaldrich.com This formulation effectively minimizes non-specific protein binding, which is crucial for studying specific protein-protein interactions in applications like immunoprecipitation. fortislife.comsigmaaldrich.com
Table 3: Typical Composition of RIPA Lysis Buffer
| Component | Typical Concentration | Reference |
|---|---|---|
| Tris-HCl, pH 8.0 | 50 mM | sigmaaldrich.comsigmaaldrich.com |
| Sodium Chloride (NaCl) | 150 mM | sigmaaldrich.comsigmaaldrich.com |
| Igepal CA-630 (NP-40) or Triton X-100 | 1.0% | sigmaaldrich.comsigmaaldrich.com |
| Sodium deoxycholate | 0.5% | fortislife.comsigmaaldrich.comsigmaaldrich.com |
| Sodium Dodecyl Sulfate (SDS) | 0.1% | sigmaaldrich.comsigmaaldrich.com |
| EDTA | 1-5 mM | fortislife.comsigmaaldrich.com |
Efficiency in Releasing Intracellular Components for Analysis
Sodium deoxycholate is an effective detergent for cell lysis, a critical first step in the analysis of intracellular components. actylis.comcenmed.com It works by disrupting the lipid bilayer of cell membranes and solubilizing membrane-bound proteins, thereby releasing the cellular contents. cenmed.comsigmaaldrich.com This ionic detergent is a key component in various lysis buffers, including the widely used Radioimmunoprecipitation Assay (RIPA) buffer. advansta.comabbexa.com The inclusion of sodium deoxycholate in lysis buffers contributes to the efficient extraction of proteins from various cellular compartments, including the cytoplasm, membranes, and nucleus. advansta.comglpbio.com
The efficiency of sodium deoxycholate in releasing intracellular components stems from its ability to break down both lipid-lipid and protein-protein interactions within the cell membrane. glpbio.comglpbio.com This dual action ensures a thorough disruption of the cellular structure, leading to a high yield of extracted proteins and other macromolecules for downstream applications such as Western blotting and immunoprecipitation. sigmaaldrich.comsigmaaldrich.com
Comparison with Other Cell Lysis Techniques
Sodium deoxycholate is often used in combination with other detergents in lysis buffers to achieve optimal results. A common example is the RIPA buffer, which contains the ionic detergents sodium deoxycholate and sodium dodecyl sulfate (SDS), along with the non-ionic detergent NP-40 or Triton X-100. advansta.comfortislife.com This combination of detergents makes RIPA buffer a highly effective and denaturing lysis solution capable of solubilizing most cellular proteins, including those in the nucleus and mitochondria. advansta.comglpbio.com
In comparison to milder, non-ionic detergents like Triton X-100 or NP-40 alone, lysis buffers containing sodium deoxycholate are considered harsher and more denaturing. fortislife.comresearchgate.net While non-ionic detergents are good for solubilizing membrane proteins and preserving protein-protein interactions, they are less effective at disrupting the nuclear membrane. advansta.com The addition of sodium deoxycholate enhances the lytic strength, enabling the release of nuclear proteins. abbexa.comglpbio.com However, due to its denaturing properties, RIPA buffer is generally not suitable for applications where protein-protein interactions need to be maintained, such as co-immunoprecipitation. advansta.com
Recent studies have compared sodium deoxycholate-based in-solution digestion methods with other commercially available kits and lab-reagent strategies for proteomics analysis. One study found that an SDC-based digestion protocol yielded the highest number of identified proteins and peptides from HeLa S3 cells compared to urea-based digestion and two commercial kits. acs.org Another comparative study on human embryonic kidney (HEK) cells and Pseudomonas aeruginosa showed that a sodium deoxycholate in-solution strategy was more efficient for HEK cells, while a filter-aided sample preparation (FASP) protocol was better for the bacterial proteome. acs.org These findings highlight that the choice of lysis and digestion method can significantly impact the outcome of proteomic analyses and should be tailored to the specific cell type and research goals.
Methodologies for Nucleic Acid Purification (DNA and RNA)
Sodium deoxycholate is also a valuable reagent in the extraction and purification of nucleic acids from various biological samples. cenmed.comsigmaaldrich.comsigmaaldrich.com Its ability to lyse cells and disrupt cellular structures facilitates the release of DNA and RNA, making them accessible for purification. cenmed.com In some protocols, a combination of detergents, including sodium deoxycholate and Brij 58, is used to lyse bacterial cells for plasmid DNA preparation. nih.gov
One study highlighted a method for isolating high-quality nucleic acids from cotton fibers, which are rich in polysaccharides and polyphenols that can interfere with extraction. biorxiv.org This method utilizes an extraction buffer with a high ionic density and pH, containing sodium deoxycholate and Nonidet P-40, among other components. The inclusion of these detergents was found to enhance the density of other salts and elevate the pH, contributing to the effective isolation of RNA and genomic DNA suitable for downstream molecular biology experiments. biorxiv.org Furthermore, sodium deoxycholate is listed as a potential detergent in compositions for the rapid extraction of nucleic acids from biological samples, often in combination with chaotropic agents. google.com
Application in Preventing Non-Specific Binding in Affinity Chromatography
In the context of affinity chromatography, sodium deoxycholate can be employed to minimize non-specific binding of proteins to the chromatography matrix. fishersci.nl Non-specific binding can lead to the co-purification of unwanted proteins, reducing the purity of the target molecule. The detergent properties of sodium deoxycholate help to disrupt weak, non-specific interactions between proteins and the solid support, thereby improving the specificity of the purification process. It can also be used for the gentle regeneration of certain affinity columns. labmartgh.com
For instance, in the purification of glycoproteins using lentil lectin affinity chromatography, the resin retains its binding ability in the presence of 1% sodium deoxycholate. sigmaaldrich.com This allows for the purification of detergent-solubilized membrane proteins with high capacity and recovery. In some cases, strongly bound substances can be eluted from an affinity column using a buffer containing sodium deoxycholate, for example, at a concentration of 1.0%. sigmaaldrich.comthermofisher.comgbiosciences.com
Strategies for Detergent Removal in Sample Preparation
While detergents like sodium deoxycholate are essential for many biochemical procedures, their presence can interfere with downstream applications such as mass spectrometry and certain immunoassays. nih.govhuji.ac.il Therefore, it is often necessary to remove the detergent from the sample after the initial extraction or purification steps. gbiosciences.comsigmaaldrich.com
Several methods are available for detergent removal, and the choice depends on the properties of the detergent and the sample. huji.ac.ilthermofisher.com For sodium deoxycholate, which has a relatively high critical micelle concentration (CMC) and forms small micelles, several removal strategies are effective. fishersci.nlspectroscopyonline.com
Dialysis and Gel Filtration: These size-exclusion methods separate proteins from smaller detergent monomers. huji.ac.ilgbiosciences.com Dialysis is a time-consuming process that involves the passive diffusion of detergent monomers across a semi-permeable membrane. gbiosciences.com Gel filtration, or size-exclusion chromatography, is a faster method where the sample is passed through a column containing a porous resin that retains the smaller detergent molecules while allowing the larger protein molecules to pass through. gbiosciences.comharvardapparatus.com Sodium deoxycholate can be effectively removed by both dialysis and gel filtration. fishersci.nlthermofisher.comnih.gov
Acid Precipitation: Sodium deoxycholate is an acid-insoluble detergent. nih.gov This property allows for its removal by acidification of the sample, which causes the detergent to precipitate out of the solution. nih.govnih.gov The precipitated deoxycholic acid can then be separated from the protein-containing supernatant by centrifugation.
Phase Transfer with Ethyl Acetate: Another method for removing sodium deoxycholate involves phase transfer using an organic solvent like ethyl acetate. nih.gov After acidification of the sample, ethyl acetate is added, and the mixture is centrifuged. The deoxycholic acid partitions into the organic phase, which can then be removed, leaving the purified peptides or proteins in the aqueous phase. researchgate.net This method, sometimes used in combination with acid precipitation, has been shown to be effective for removing SDC prior to mass spectrometry analysis. researchgate.netchromforum.org
Adsorption-based Methods: Specific resins designed for detergent removal can also be used. thermofisher.com These resins bind the detergent molecules, allowing for the recovery of a clean protein sample. Some of these methods demonstrate high efficiency in removing sodium deoxycholate with excellent protein recovery. thermofisher.com
Applications of Sodium Deoxycholate in Tissue Engineering and Regenerative Medicine
Decellularization of Biological Tissues for Extracellular Matrix Scaffold Generation
The generation of an ideal extracellular matrix (ECM) scaffold through decellularization is a delicate balance between the complete removal of immunogenic cellular materials and the preservation of the native ECM's structural and functional integrity. Sodium deoxycholate is a key chemical agent in achieving this balance.
Comparative Analysis of Decellularization Protocols and Detergent Combinations
The effectiveness of sodium deoxycholate is often enhanced when used in combination with other detergents and methods. The choice of protocol depends on the specific tissue type, its density, and the desired characteristics of the final scaffold.
Research has demonstrated that combining sodium deoxycholate with other types of detergents can lead to more effective decellularization than when any single detergent is used alone. nih.govresearchgate.net Ionic detergents, like sodium dodecyl sulfate (B86663) (SDS), are powerful but can be harsh on the ECM. redalyc.orgnih.gov Non-ionic detergents, such as Triton X-100, are milder and work by disrupting lipid-lipid and lipid-protein interactions, but may be less effective at complete cell removal in dense tissues. redalyc.orgfrontiersin.orgmdpi.com Zwitterionic detergents, like CHAPS and sulfobetaines, offer a middle ground, protecting the native state of proteins while still being effective in cell lysis. nih.govfrontiersin.orgresearchgate.netnih.gov
A composite decellularization strategy for human umbilical cord tissue, for instance, found that a combination of trypsin/EDTA, Triton X-100, and sodium deoxycholate was the most effective approach. mdpi.com This sequential treatment leverages the different mechanisms of each agent to efficiently remove cells while preserving the ECM. mdpi.com Similarly, a study on bovine pericardium showed a synergistic relationship between SDS, sodium deoxycholate, and Triton X-100, resulting in superior decellularization with minimal damage to the tissue's strength and structure. nih.govresearchgate.net In the decellularization of peripheral nerves, the use of sodium deoxycholate in conjunction with zwitterionic detergents like sulfobetaines-10 and -16 has proven effective. researchgate.netnih.gov
| Tissue Type | Detergent Combination | Key Findings | Reference |
|---|---|---|---|
| Human Umbilical Cord | Trypsin/EDTA + Triton X-100 + Sodium Deoxycholate | Optimal approach for dECM preparation, achieving decellularization within 5 hours while preserving major matrix components. | mdpi.com |
| Bovine Pericardium | 0.5% SDS + 1% Sodium Deoxycholate + 1% TritonX-100 | Demonstrated a synergistic effect, leading to effective decellularization with minimal impact on tissue strength and structure. | nih.govresearchgate.net |
| Rat Sciatic Nerves | Sulfobetaines-10 and -16 + Sodium Deoxycholate | Effective in removing Schwann cells, axons, and myelin while preserving ECM components. | researchgate.netnih.gov |
| Bovine Pericardium & Jugular Vein | Triton X-100 + Sodium Deoxycholate | Chemical-only method led to dispersion and degradation of collagen and elastic fibers. | ekb.eg |
To enhance the efficiency of decellularization, sodium deoxycholate is frequently integrated with enzymatic and physical treatments. Enzymes like deoxyribonuclease (DNase) are crucial for breaking down and removing residual DNA from the ECM, which is a key factor in preventing an immune response in the recipient. researchgate.netnih.gov The addition of a three-hour DNase incubation to a 3% sodium deoxycholate protocol for peripheral nerves significantly improved the removal of cellular debris. researchgate.netnih.gov Trypsin, a protease, is also used to break down proteins that anchor cells within the matrix, although its use must be carefully controlled to avoid damaging the ECM proteins. redalyc.orgfrontiersin.orgmdpi.com
Physical methods such as freeze-thaw cycles can be employed to induce cell lysis through the formation of ice crystals, making the cellular components more accessible to the detergents. frontiersin.orgekb.eg Agitation and perfusion techniques also play a vital role in ensuring that the decellularizing agents penetrate the entire tissue, which is particularly important for whole organs or thick tissue sections. redalyc.orgmdpi.com For example, a study on bovine pericardium and jugular vein found that combining chemical detergents with a physical method (freeze-thaw cycles) or enzymes resulted in complete decellularization. ekb.eg
| Tissue Type | Integrated Method | Outcome | Reference |
|---|---|---|---|
| Rat Sciatic Nerves | 3% Sodium Deoxycholate + 3-hour DNase incubation | Significantly removed cellular debris. | researchgate.netnih.gov |
| Rabbit Trachea | Freeze-drying + Deoxycholic acid + DNase | Most effective method, requiring only 3 days. | frontiersin.org |
| Bovine Pericardium & Jugular Vein | Freeze-thaw cycles + Triton X-100 + Sodium Deoxycholate | Complete decellularization with high tissue integrity. | ekb.eg |
| Bovine Pericardium & Jugular Vein | Triton X-100 + Sodium Deoxycholate + DNase + RNase | Complete decellularization with low immunological response. | ekb.eg |
Synergistic Effects with Ionic, Non-ionic, and Zwitterionic Detergents
Tissue-Specific Decellularization Studies Utilizing Sodium Deoxycholate
The optimal decellularization protocol can vary significantly depending on the specific tissue being processed due to differences in cellularity, density, and ECM composition.
The heart presents a significant challenge for decellularization due to its dense cellularity and complex structure. Sodium deoxycholate has been used in protocols for decellularizing whole porcine hearts and heart valves. mdpi.comheraldopenaccess.us One approach involved serial perfusion with 4% sodium deoxycholate followed by 1% Triton X-100, which resulted in a well-preserved 3D acellular scaffold. mdpi.com However, some studies have suggested that sodium dodecyl sulfate (SDS) may be more effective than sodium deoxycholate for complete cell removal in dense cardiac tissue, although it may cause more damage to the ECM. heraldopenaccess.usnih.gov The choice of detergent often involves a trade-off between decellularization efficiency and ECM preservation. nih.gov
In respiratory tissue engineering, sodium deoxycholate has been successfully employed to create acellular scaffolds from lungs and tracheas. A combination of Triton X-100 and sodium deoxycholate at low concentrations has been used to decellularize porcine lungs within 24 hours, effectively removing cellular material while preserving key matrix components. oup.com For tracheal decellularization, protocols have involved the use of sodium deoxycholate in combination with other detergents and enzymes to remove cellular and nuclear components. frontiersin.org For instance, a detergent enzymatic approach using 4% sodium deoxycholate has been applied to decellularize human tracheas for clinical applications. mdpi.com
| Tissue | Decellularization Agents | Key Findings | Citation |
| Porcine Heart | 4% Sodium Deoxycholate followed by 1% Triton X-100 | Near complete removal of cellular components and a well-preserved 3D scaffold. | mdpi.com |
| Porcine Lung | Triton X-100 and Sodium Deoxycholate (low concentrations) | Effective cell removal while maintaining global tissue architecture and key matrix components. | oup.com |
| Human Trachea | 4% Sodium Deoxycholate, dH₂O, and DNase-I | Successful decellularization for clinical applications. | mdpi.com |
Sodium deoxycholate has also been investigated for the decellularization of gastrointestinal tissues. In a study on buffalo omasum, a 0.5% solution of sodium deoxycholate was found to achieve complete acellularity after 48 hours of treatment. elspub.comspringernature.com This was more effective than other detergents and enzymes tested in the same study. springernature.com The resulting acellular matrix retained its collagen fiber arrangement, indicating good preservation of the ECM structure. researchgate.net This suggests the potential of sodium deoxycholate-derived scaffolds for applications in gastrointestinal tissue repair and regeneration.
Neural Tissue Decellularization (e.g., Peripheral Nerve)
The decellularization of peripheral nerves is a critical process for creating nerve guidance conduits for nerve repair. The primary goal is to eliminate cellular materials like Schwann cells and myelin, which can trigger an immune response, while maintaining the basal lamina and ECM that support nerve regeneration. frontiersin.org Sodium deoxycholate is frequently used in combination with other detergents and enzymes to achieve this delicate balance. frontiersin.org
Ionic detergents such as sodium deoxycholate are effective at solubilizing cell membranes and disrupting protein-protein interactions. nih.gov One approach for decellularizing rat sciatic nerves involved a multi-step process using a sequence of solutions, including 4% sodium deoxycholate, to dissociate intracellular proteins and remove lipid-soluble structures. nih.gov This method aimed to preserve the basal layer tube components, which are crucial for guiding axonal growth. nih.gov
In another study, a combination of 3.0% Triton X-100 and 4.0% sodium deoxycholate was used to decellularize fresh sciatic nerves from miniature pigs to create a decellularized nerve matrix hydrogel. thno.org This hydrogel was found to retain essential ECM components like glycosaminoglycans, collagens, laminin (B1169045), and fibronectin, which are known to promote neurite outgrowth and remyelination. thno.org
Researchers have also worked to optimize decellularization protocols for large peripheral nerve segments. One study found that adding 4% sodium deoxycholate to their protocol completely removed myelin and remaining cellular debris. mdpi.com However, this high concentration led to significant disruption of the ECM structure. mdpi.com By reducing the sodium deoxycholate concentration to 0.001%, they achieved efficient removal of myelin, axons, and DNA while largely preserving the integrity of the laminin structure in the ECM. mdpi.com
A novel chemical decellularization method was developed using sodium deoxycholate as a replacement for the discontinued (B1498344) Triton X-200 detergent. nih.gov This method involved sequential washes with zwitterionic detergents and varying concentrations of sodium deoxycholate. nih.gov The optimized protocol, using 3% sodium deoxycholate followed by a 3-hour deoxyribonuclease (DNase) incubation, demonstrated superior removal of Schwann cells, axons, and myelin compared to the traditional Hudson method, while still preserving key ECM components. nih.gov Proteomic analysis confirmed that this new method resulted in a similar proteomic profile to the Hudson method but with significantly fewer cellular proteins. nih.gov
Table 1: Research Findings on Sodium Deoxycholate in Neural Tissue Decellularization
| Tissue Source | Decellularization Protocol Highlights | Key Findings | Reference(s) |
| Rat Sciatic Nerve | Sequential washes including 4% sodium deoxycholate. | Good decellularization effect while retaining basal layer tube components. | nih.gov |
| Porcine Sciatic Nerves | Extraction with 3.0% Triton X-100 and 4.0% sodium deoxycholate. | Resulting hydrogel preserved most functional ECM components and promoted neurite remyelination. | thno.org |
| Pig Nerve Segments | Addition of sodium deoxycholate (tested at 4% and 0.001%). | 4% SDC disrupted ECM; 0.001% SDC effectively removed cells while maintaining ECM structure. | mdpi.com |
| Rat Sciatic Nerves | Sequential washes with zwitterionic detergents and 3% sodium deoxycholate, plus DNase incubation. | Better removal of cellular components compared to the Hudson method, with preserved ECM. | nih.gov |
Urological Tissue Decellularization (e.g., Urinary Bladder)
In the field of urology, sodium deoxycholate is utilized to create acellular scaffolds from tissues like the urinary bladder and small intestine submucosa for reconstructive surgery. redalyc.orgauajournals.org The goal is to produce a biocompatible matrix that retains the native tissue's mechanical properties and can support host cell integration and tissue regeneration. google.com
One method for decellularizing a whole porcine bladder involves immersion and distension in a series of solutions, including an anionic detergent like sodium deoxycholate. google.com This process aims to achieve decellularization of the full-thickness bladder wall while preserving the physical and structural features of the native tissue. google.com The resulting acellular matrix is intended for use in bladder repair and as an in vitro model for studying cell-matrix interactions. google.com
Research has also explored the effects of different detergents on the basement membrane complex of the porcine urinary bladder. researchgate.net In one study, the tissue was subjected to 4% sodium deoxycholate for 24 hours to assess its impact. researchgate.net Another study used sodium deoxycholate to decellularize the small intestine submucosa (SIS) and the urinary bladder matrix (UBM) to create d-ECM hydrogels. researchgate.net
For creating a biological vascularized matrix (BioVaM) for bladder tissue engineering, a modified method was used to decellularize the remaining graft after mechanical removal of the small bowel mucosa. auajournals.org This three-step process involved the use of 4% sodium deoxycholate. auajournals.org The resulting acellular matrix was composed of a dense layer of cross-linked collagen and elastin (B1584352) fibers, with the fibrillar formation of the ECM remaining intact. auajournals.org
Table 2: Research Findings on Sodium Deoxycholate in Urological Tissue Decellularization
| Tissue Source | Decellularization Protocol Highlights | Key Findings | Reference(s) |
| Porcine Bladder | Immersion and distension in solutions including an anionic detergent like sodium deoxycholate. | Achieved decellularization of the full-thickness bladder wall, retaining physical and structural features. | google.com |
| Porcine Urinary Bladder | Subjected to 4% sodium deoxycholate for 24 hours. | Part of a comparative study on the effects of various detergents on the basement membrane complex. | researchgate.net |
| Small Intestine Submucosa (SIS) and Urinary Bladder Matrix (UBM) | Decellularization with sodium deoxycholate (SDC) to form d-ECM hydrogels. | The SDC d-ECM hydrogel gelated gradually. | researchgate.net |
| Porcine Small Intestine | Mechanical removal of mucosa followed by a 3-step decellularization with 4% sodium deoxycholate. | Created a vascularized acellular matrix with preserved ECM structure (collagen and elastin). | auajournals.org |
Other Biological Matrices (e.g., Umbilical Cord, Bovine Pericardium)
Sodium deoxycholate is also instrumental in the decellularization of other biological matrices, such as the human umbilical cord and bovine pericardium, which are valuable resources for tissue engineering scaffolds.
Human Umbilical Cord: The human umbilical cord is a promising source for biomaterials due to its extracellular matrix components. A composite decellularization strategy using a combination of trypsin/EDTA, Triton X-100, and sodium deoxycholate has been identified as an optimal approach. nih.govresearchgate.net This method effectively removes most cellular components within 5 hours while preserving the microstructure of the ECM, including collagen and glycosaminoglycans (GAGs). nih.govresearchgate.netmdpi.com The process involves the sequential action of these agents: trypsin/EDTA detaches cells, Triton X-100 disrupts DNA-protein and lipid interactions, and finally, sodium deoxycholate dissolves the cell and nuclear membranes. mdpi.com This combined approach was shown to be effective and minimally destructive, yielding a high-quality decellularized human umbilical cord dECM. nih.govresearchgate.net In one study, a 4% sodium deoxycholate solution was used in this combined protocol to create a dECM-coated polyester (B1180765) fiber scaffold for liver tissue engineering, which significantly improved the biocompatibility of the base material. mdpi.com
Bovine Pericardium: Bovine pericardium is widely used for creating bioprosthetic heart valves and other cardiovascular patches. Decellularization is essential to reduce the risk of immune rejection and calcification. Sodium deoxycholate is often used in combination with other detergents like Triton X-100 or sodium dodecyl sulfate (SDS) to enhance cell removal. ekb.egekb.egnih.gov One study compared several decellularization protocols and found that a combination of freeze-thaw cycles with Triton X-100 and sodium deoxycholate (the FTS protocol) was highly effective. nih.gov This FTS protocol successfully removed DNA and the xenoantigen galactose-α-1,3-galactose, while preserving the collagen content and showing minimal inflammatory reaction upon implantation. nih.gov Another study showed that adding 0.5% sodium deoxycholate to a standard decellularization protocol resulted in apparent acellularity, although some xenogeneic antigens persisted. nih.gov The combination of chemical detergents with physical methods like freeze-thaw cycles generally leads to complete decellularization. ekb.eg
Table 3: Research Findings on Sodium Deoxycholate in Other Biological Matrices
| Tissue Source | Decellularization Protocol Highlights | Key Findings | Reference(s) |
| Human Umbilical Cord | Combined use of trypsin/EDTA, Triton X-100, and 4% sodium deoxycholate. | Produced a dECM that improved the biocompatibility of a PET scaffold for liver tissue engineering. | mdpi.com |
| Human Umbilical Cord | Composite strategy of trypsin/EDTA + Triton X-100 + sodium deoxycholate. | Optimal approach for rapid (5 hours) decellularization, preserving ECM components like collagen and GAGs. | nih.govresearchgate.netmdpi.com |
| Bovine Pericardium | Combination of Triton X-100 and sodium deoxycholate (SD). | Effective in removing cellular components. | ekb.egekb.eg |
| Bovine Pericardium | Standard decellularization plus 0.5% sodium deoxycholate. | Resulted in apparent acellularity, but some xenogeneic antigens remained. | nih.gov |
| Bovine Pericardium | Freeze-thaw cycles + Triton X-100 + sodium deoxycholate (FTS protocol). | Most effective method for removing DNA and xenoantigens while preserving collagen and biocompatibility. | nih.gov |
Applications of Sodium Deoxycholate in Pharmaceutical Science and Drug Delivery Systems
Enhancing Drug Bioavailability and Permeation Across Biological Barriers
A primary challenge in drug development is ensuring the active pharmaceutical ingredient (API) can effectively cross biological membranes to reach its target site. Sodium deoxycholate has been extensively investigated as a means to overcome these barriers, thereby enhancing the bioavailability of various drugs. marketresearchintellect.comnih.gov
Sodium deoxycholate is recognized as a potent epithelial permeation enhancer (PE) for various administration routes, including oral, buccal, and ocular. nih.govnih.govmdpi.com Its effectiveness stems from its ability to transiently increase the permeability of epithelial layers. nih.govresearchgate.net Studies have demonstrated its capacity to modulate the integrity of cellular junctions, facilitating the transport of molecules that would otherwise be poorly absorbed. mdpi.com
Research using in vitro models, such as Caco-2 cells (a human colon adenocarcinoma cell line that mimics the intestinal barrier), and ex vivo tissues like isolated rat and porcine mucosae, has provided insight into its function. nih.govresearchgate.net In these models, sodium deoxycholate has been shown to reduce the transepithelial electrical resistance (TEER), an indicator of the tightness of junctions between cells, and increase the flux of marker molecules and peptide drugs across the epithelial barrier. nih.govresearchgate.net For instance, at a 10 mM concentration, it doubled the apparent permeability coefficient (Papp) of the peptide drug octreotide (B344500) across isolated rat colonic mucosae. nih.gov Similarly, it has been shown to enhance the transport of hydrophilic molecules across porcine buccal (cheek) tissue. nih.gov Its role as a PE is considered comparable in efficacy to more established enhancers currently used in clinical trials. nih.govresearchgate.net
The primary mechanism by which sodium deoxycholate enhances drug permeation is through the destabilization of biological membranes. nih.govinnovareacademics.in As an anionic detergent, it interacts with the lipid components of cell membranes. octagonchem.comresearchgate.net This interaction disrupts the organized structure of the lipid bilayer, increasing its fluidity and permeability. researchgate.netmdpi.com
At specific concentrations, sodium deoxycholate monomers can insert themselves into the cell membrane, leading to the formation of pores and mixed micelles composed of lipids and bile salts. octagonchem.comresearchgate.netmdpi.com This membranolytic effect temporarily compromises the barrier function of the cell, allowing for the passage of drug molecules through both transcellular (across the cell) and paracellular (between cells) routes. mdpi.commdpi.com This detergent-like action is a key feature of its ability to facilitate the absorption of drugs that are poorly soluble or have low membrane permeability. researchgate.netmdpi.com
Role as an Epithelial Permeation Enhancer
Nanoparticle and Vesicular Drug Delivery System Formulations
Sodium deoxycholate is a critical component in the formulation of sophisticated drug delivery systems, such as nanoparticles and vesicles. These systems are designed to protect the encapsulated drug, improve its solubility, and facilitate targeted delivery. octagonchem.comresearchgate.net
The use of sodium deoxycholate as a stabilizer has enabled the development of stable colloidal carriers for both hydrophilic and lipophilic drugs. researchgate.netnih.gov Its amphiphilic nature allows it to interface between aqueous and non-aqueous phases, preventing the aggregation of particles and ensuring the stability of the formulation. octagonchem.com
Zein (B1164903), a protein derived from corn, is recognized as a safe and biodegradable biopolymer for creating nanoparticles. researchgate.netnih.govtandfonline.com However, zein nanoparticles can be unstable. Combining zein with surfactants like sodium deoxycholate using techniques such as nanoprecipitation results in stable nanosystems. nih.govdovepress.com
Research has shown that nanoparticles formulated with zein (at a concentration of 2 mg/mL) and stabilized with sodium deoxycholate (1.25% w/v) exhibit desirable characteristics for drug delivery. researchgate.netnih.govnih.gov These decorated nanoparticles are characterized by a narrow size distribution with a mean diameter of 100–200 nm, good stability during storage, and a significant capacity for entrapping both water-loving (hydrophilic) and fat-loving (lipophilic) compounds. researchgate.netnih.govnih.gov These features make sodium deoxycholate-coated zein nanoparticles promising biocompatible carriers for systemic drug delivery. researchgate.netnih.govtandfonline.com
| Parameter | Finding | Reference |
|---|---|---|
| Mean Diameter | 100–200 nm | researchgate.netdovepress.comnih.gov |
| Stabilizer Concentration | 1.25% w/v Sodium Deoxycholate | researchgate.netnih.govnih.gov |
| Key Properties | Narrow size distribution, good storage stability, retains hydrophilic and lipophilic compounds. | researchgate.netnih.govnih.gov |
| Potential Application | Stable biocompatible colloidal carriers for systemic drug delivery. | researchgate.netnih.govtandfonline.com |
Sodium deoxycholate is integral to the formulation of advanced vesicular systems like liposomes and bilosomes, which are used to enhance drug delivery via oral and transdermal routes. nih.govmdpi.com
Liposomes: These are microscopic vesicles composed of a lipid bilayer. While effective drug carriers, traditional liposomes can be unstable in the gastrointestinal (GI) tract due to the presence of endogenous bile salts. tandfonline.comiajps.com Incorporating sodium deoxycholate into the liposomal membrane creates more robust vesicles. tandfonline.com This modification helps to stabilize the liposomes, protecting them from degradation in the GI tract and facilitating the absorption of the encapsulated drug. nih.govtandfonline.com Studies have demonstrated that liposomes containing sodium deoxycholate significantly improve the oral bioavailability of poorly absorbed drugs like itraconazole (B105839) and hexamethylmelamine. nih.govtandfonline.com
Bilosomes: Bilosomes are a novel class of vesicular carriers that are essentially liposomes or niosomes stabilized with bile salts. mdpi.comiajps.com The inclusion of bile salts like sodium deoxycholate makes them highly stable in the GI tract and enhances their ability to cross biological membranes. mdpi.comiajps.com Sodium deoxycholate is the most frequently studied bile salt for these formulations. mdpi.com For transdermal delivery, the fluidizing effect of sodium deoxycholate on the stratum corneum (the outermost layer of the skin) enhances the permeation of drugs. iajps.comnih.gov Bilosomes have shown great promise for delivering a range of therapeutic agents, including vaccines and anti-inflammatory drugs, through both oral and transdermal routes. mdpi.comnih.gov
| Vesicular System | Role of Sodium Deoxycholate | Primary Delivery Route | Example Drug | Reference |
|---|---|---|---|---|
| Liposomes | Stabilizes vesicle against GI bile salts, enhances absorption. | Oral | Itraconazole, Hexamethylmelamine | nih.govtandfonline.com |
| Bilosomes | Increases vesicle stability, enhances membrane permeation. | Oral, Transdermal | Lornoxicam, Vaccines | mdpi.comiajps.comnih.gov |
Sodium Deoxycholate-Decorated Zein Nanoparticles
Modulation of Drug Release Kinetics and Profile
Sodium deoxycholate plays a crucial role in modulating the release kinetics and profile of various drugs from delivery systems. Its incorporation into formulations can either accelerate or sustain drug release, depending on the system's composition and the drug's properties.
In a study involving formoterol-loaded PEGylated PLGA polymeric nanoparticles, the use of sodium deoxycholate in the inner aqueous phase of a double emulsion system resulted in a significantly faster initial burst release compared to nanoparticles prepared with polyvinyl alcohol (PVA) or sodium cholate (B1235396). mdpi.com Specifically, nanoparticles with sodium deoxycholate released approximately 65% of the drug within the first 3 hours, whereas those with PVA and sodium cholate showed releases of 45% and 38%, respectively. mdpi.com This suggests that sodium deoxycholate can facilitate a more rapid onset of action for encapsulated drugs.
Conversely, sodium deoxycholate can also be utilized to achieve sustained drug release. In a thermosensitive PLGA–PEG–PLGA hydrogel system, the presence of sodium deoxycholate led to a sustained release profile lasting for two days. tandfonline.com This was attributed to the formation of mixed micelles between sodium deoxycholate and the polymer, which effectively entrapped the drug within the hydrogel matrix and delayed its release. tandfonline.com
The release of molecules from sodium deoxycholate-based hydrogels can also be influenced by external stimuli. For instance, in a hydrogel composed of sodium deoxycholate and tris(hydroxymethyl)aminomethane (TRIS), the release rate of a loaded fluorescein (B123965) probe could be varied by applying shear stress to the hydrogel. researchgate.net This indicates the potential for developing drug delivery systems with on-demand release capabilities.
The table below summarizes the effect of sodium deoxycholate on the release of different drugs from various formulations.
| Drug/Molecule | Delivery System | Effect of Sodium Deoxycholate | Reference |
| Formoterol | PEGylated PLGA nanoparticles | Accelerated initial burst release | mdpi.com |
| Sodium Deoxycholate (as drug) | PLGA–PEG–PLGA hydrogel | Sustained release over 2 days | tandfonline.com |
| Fluorescein | Sodium deoxycholate-TRIS hydrogel | Release rate varied by shear | researchgate.net |
| Doxorubicin (B1662922) & Resveratrol (B1683913) | Sodium deoxycholate hydrogel | Sequential and sustained release | nih.govmdpi.com |
Strategies for Enhanced Bioaccessibility and Targeted Delivery
Sodium deoxycholate is a valuable excipient for enhancing the bioaccessibility and enabling targeted delivery of therapeutic agents. Its ability to act as a penetration enhancer is a key factor in improving the oral bioavailability of poorly soluble drugs. nih.gov
One strategy involves the use of sodium deoxycholate-modified liposomes. A study on itraconazole, a poorly water-soluble antifungal drug, demonstrated that its encapsulation in liposomes containing sodium deoxycholate (ITZ-Lip-NaDC) significantly enhanced its oral bioavailability. nih.gov The membrane-destabilizing properties of sodium deoxycholate are thought to facilitate the absorption of the liposomal vehicle across the gastrointestinal barrier. nih.gov
Another approach utilizes sodium deoxycholate as a stabilizer for nanoparticle-based drug delivery systems. Zein nanoparticles, derived from a corn protein, have been stabilized with sodium deoxycholate to create stable colloidal systems for drug delivery. nih.govmdpi.com These sodium deoxycholate-stabilized zein nanospheres have shown enhanced bioaccessibility and have been investigated for delivering drugs like etodolac (B1671708) for hepatocellular carcinoma. mdpi.comresearchgate.net The nanoparticles protect the encapsulated drug from degradation in the gastrointestinal tract and facilitate its uptake by cells. mdpi.com
Furthermore, the formation of a complex between insulin (B600854) and sodium deoxycholate through hydrophobic ion pairing has been shown to increase the liposolubility of insulin. nih.gov When this complex was encapsulated into PLGA nanoparticles, it demonstrated the potential to increase the oral bioavailability of insulin, a protein that is typically administered via injection. nih.gov
Core-shell hydrogel scaffolds composed of sodium deoxycholate and trishydroxymethylaminomethane (NaDC–Tris) have been developed for the dual release of different drugs. rsc.org These systems can be designed to have variable release rates from the core and the shell, allowing for tailored therapeutic effects. rsc.org
The table below presents research findings on strategies using sodium deoxycholate for enhanced bioaccessibility and targeted delivery.
| Strategy | Drug | Key Findings | Reference |
| Sodium deoxycholate-modified liposomes | Itraconazole | Enhanced oral bioavailability | nih.gov |
| Sodium deoxycholate-stabilized zein nanoparticles | Etodolac | Enhanced bioaccessibility and cellular uptake | mdpi.comresearchgate.net |
| Hydrophobic ion pairing | Insulin | Increased liposolubility and potential for oral delivery | nih.gov |
| Core-shell hydrogel scaffolds | Fluorescein and Rhodamine B | Dual and variable drug release rates | rsc.org |
Bioconjugate Chemistry for Therapeutic Applications
The chemical modification of sodium deoxycholate to create bioconjugates represents a promising strategy for developing targeted therapies, particularly in the field of oncology.
Sodium deoxycholate can be chemically conjugated to biomolecules like heparin to form self-assembling nanoparticles. nih.govresearchgate.net The synthesis of these conjugates typically involves the amination of sodium deoxycholate, followed by the formation of an amide bond between the amine group of the modified deoxycholate and the carboxyl groups of heparin. nih.govacs.org The degree of deoxycholate substitution on the heparin backbone can be controlled by adjusting the molar ratio of the reactants during the synthesis. researchgate.net This process allows for the creation of amphiphilic heparin derivatives that can form nanoparticles in aqueous solutions. amegroups.cn
The process for preparing sodium deoxycholate-heparin conjugates involves reacting aminated sodium deoxycholate with heparin in the presence of coupling agents. researchgate.netacs.org For instance, one method involves the reaction of sodium deoxycholate with 4-nitrophenyl chloroformate and triethylamine, followed by reaction with heparin. researchgate.net
Sodium deoxycholate-heparin conjugates have demonstrated significant anti-angiogenic and anti-cancer properties. nih.govacs.org These nanoparticles can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, which is a phenomenon where nanoparticles of a certain size range tend to accumulate in tumor tissues more than in normal tissues. nih.govacs.org
In vitro studies have shown that these conjugates can inhibit the formation of endothelial tubes, a key step in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.govacs.org The anti-angiogenic effect was found to be more potent with a higher degree of deoxycholate substitution on the heparin molecule. researchgate.net
In vivo studies in animal models with implanted tumors have shown that treatment with sodium deoxycholate-heparin conjugates resulted in a significant reduction in tumor growth compared to treatment with heparin alone. nih.govacs.org For example, a conjugate with 8.5 moles of deoxycholate coupled to 1.0 mole of heparin (DOC-heparin VI) exhibited substantial antitumor effects. nih.govacs.org The conjugated heparin was found to retain its ability to inhibit the binding of angiogenic factors. nih.govacs.org These findings suggest that sodium deoxycholate-heparin conjugates have the potential to be effective as a targeted anti-cancer drug carrier. nih.govacs.org
The table below summarizes the findings on the anti-angiogenic and anti-cancer potential of sodium deoxycholate-heparin conjugates.
| Conjugate | Key Findings | Reference |
| Sodium deoxycholate-heparin nanoparticles | Inhibit endothelial tube formation (anti-angiogenic) | nih.govacs.org |
| Sodium deoxycholate-heparin nanoparticles | Reduce tumor growth in animal models | nih.govacs.org |
| DOC-heparin VI (8.5 mol DOC/1.0 mol heparin) | Achieved larger antitumor effects compared to heparin alone | nih.govacs.org |
Preparation of Sodium Deoxycholate-Biomolecule Conjugates (e.g., Heparin Derivatives)
Hydrogel Formulations for Controlled Drug Release and Nanotemplating
Sodium deoxycholate can form hydrogels, which are three-dimensional networks of cross-linked polymer chains that can absorb large amounts of water. researchgate.netacs.org These hydrogels have shown great promise in controlled drug release and as templates for the synthesis of nanoparticles (nanotemplating). researchgate.netacs.org
The gelation of sodium deoxycholate can be induced by adjusting the pH of the solution to near its pKa, which is around 6.8. rsc.org Below this pH, the carboxylate group of sodium deoxycholate becomes protonated, leading to increased intermolecular hydrogen bonding and hydrophobic interactions that result in the formation of a hydrogel network. rsc.org The properties of these hydrogels, such as their sol-gel transition temperature, crystallinity, and mechanical strength, can be tuned by modifying the pH and by using additives like tris(hydroxymethyl)aminomethane (TRIS). researchgate.netacs.org
Sodium deoxycholate hydrogels can encapsulate both hydrophilic and hydrophobic drugs and release them in a controlled manner. tandfonline.comnih.gov For instance, a hydrogel system co-loading doxorubicin and resveratrol has been developed for cancer therapy, demonstrating sequential and sustained release of the two drugs. nih.govmdpi.com The release of drugs from these hydrogels can be influenced by the hydrogel's composition and the surrounding environment. researchgate.netacs.org
In addition to drug delivery, sodium deoxycholate hydrogels can act as nanotemplates for the synthesis of nanoparticles. researchgate.netacs.org The hydrogel network can control the size and morphology of the nanoparticles formed within it. acs.org For example, cyanine-based nanoparticles have been templated within a sodium deoxycholate/TRIS hydrogel network, with the size of the nanoparticles being tunable by modifying the hydrogel's pH. researchgate.netacs.org This capability opens up possibilities for applications in areas such as tissue imaging. acs.org
The table below highlights the applications of sodium deoxycholate hydrogels.
| Application | Key Features | Reference |
| Controlled Drug Release | Encapsulation and release of both hydrophilic and hydrophobic drugs | tandfonline.comnih.gov |
| Controlled Drug Release | pH-tunable properties for modulating release | researchgate.netacs.org |
| Nanotemplating | Synthesis of size-tunable cyanine-based nanoparticles | researchgate.netacs.org |
| Nanotemplating | Potential for applications in tissue imaging | acs.org |
Advanced Analytical Methodologies and Characterization Techniques for Sodium Deoxycholate Systems
Quantification of Sodium Deoxycholate in Complex Biological and Research Samples
Accurate determination of sodium deoxycholate concentration is critical in applications ranging from proteomics sample preparation to the evaluation of decellularized tissues. Various analytical methods have been developed to meet this need, each with specific principles and sensitivities.
A widely utilized spectrophotometric method for the quantification of anionic detergents like sodium deoxycholate (SDC) is the Methylene Blue (MB) assay. biotechlink.orgresearchgate.net This technique is based on the principle of ion-pair formation. The cationic Methylene Blue dye electrostatically interacts with the anionic deoxycholate molecules to form a complex. biotechlink.orgnih.gov This resulting complex is soluble in chloroform (B151607), whereas Methylene Blue itself is not. biotechlink.orgresearchgate.net The intensity of the blue color in the chloroform phase, measured spectrophotometrically, is directly proportional to the concentration of the anionic detergent in the sample. nih.gov
The protocol has been optimized for quantifying SDC in various samples, including effluents from decellularization processes. researchgate.netnih.gov Research has established a quantifiable concentration range, with a lower detection limit of approximately 0.02% and an upper limit of around 0.1% for linear quantification. biotechlink.orgresearchgate.net For samples with higher SDC concentrations, dilution is necessary to bring the concentration within the linear range of the assay. For instance, a 1:100 dilution has been shown to achieve linearity for the range of SDC concentrations typically used in lung decellularization protocols. nih.gov The maximum absorbance for the SDC-MB complex is typically measured around 630 nm. nih.gov
| Parameter | Description | Typical Value / Range | Source |
|---|---|---|---|
| Principle | Formation of a chloroform-extractable ion pair between cationic Methylene Blue and anionic Sodium Deoxycholate. | Electrostatic Interaction | biotechlink.org, nih.gov |
| Detection Wavelength (λmax) | The wavelength of maximum absorbance for the SDC-MB complex in chloroform. | ~630 nm | nih.gov |
| Lower Limit of Quantification | The lowest concentration that can be accurately measured. | ~0.02% | biotechlink.org, researchgate.net |
| Upper Limit of Linear Range | The maximum concentration for which the absorbance is directly proportional to the concentration without dilution. | ~0.1% | biotechlink.org |
| Required Dilution for High Concentrations | Dilution factor needed to bring SDC concentrations used in applications like decellularization into the linear range. | 1:100 | nih.gov |
Electrochemical methods offer a sensitive and selective alternative for sodium deoxycholate quantification. A notable development is the creation of potentiometric sensors based on molecularly imprinted polymers (MIPs). mdpi.comnih.gov These sensors are designed for the specific recognition of the deoxycholate anion.
In one such approach, a novel potentiometric sensor was fabricated using a screen-printed ceramic chip modified with single-walled carbon nanotubes (SWCNTs) as a conductive material. mdpi.com The sensing element integrated a sodium deoxycholate-imprinted polymer, synthesized using acrylamide (B121943) as the functional monomer and ethylene (B1197577) glycol dimethacrylate as the cross-linker. mdpi.comresearchgate.net This MIP-based sensor demonstrated high sensitivity and a wide linear response range. The electrode exhibited a near-Nernstian response, which describes the ideal behavior of an ion-selective electrode as defined by the Nernst equation.
| Performance Metric | Reported Value | Significance | Source |
|---|---|---|---|
| Sensor Type | Molecularly Imprinted Polymer (MIP) on a Screen-Printed Electrode | Provides high selectivity for the target analyte (NaDC). | mdpi.com, nih.gov |
| Potentiometric Slope | -60.1 ± 0.9 mV/decade | Indicates a near-ideal (Nernstian) response for a monovalent anion. | researchgate.net |
| Limit of Detection | 4.7 x 10⁻⁵ M | Demonstrates the high sensitivity of the sensor. | nih.gov |
| Linearity (r²) | 0.999 | Shows a strong linear correlation between potential and log of concentration. | researchgate.net |
| Key Components | Acrylamide (monomer), EGDMA (cross-linker), SWCNTs (transducer) | These materials are crucial for the sensor's structure and function. | mdpi.com, researchgate.net |
Spectrophotometric Methods (e.g., Methylene Blue Assay)
Spectroscopic Investigations of Sodium Deoxycholate Micellar Aggregates and Interactions
Spectroscopic techniques are indispensable for elucidating the structure, size, and dynamics of sodium deoxycholate micelles. These methods provide insights into the molecular interactions that govern the self-assembly process.
FTIR spectroscopy is a powerful tool for probing the molecular structure and intermolecular interactions within sodium deoxycholate systems. mdpi.comacs.org It is particularly effective for identifying the presence and nature of hydrogen bonds, which play a crucial role in the formation of micellar and gel networks. rsc.org
Studies have shown that the FTIR spectrum of sodium deoxycholate exhibits characteristic absorption bands. The peak around 1560-1583 cm⁻¹ is assigned to the asymmetric stretching vibration of the deprotonated carboxylate group (–COO⁻). mdpi.comrsc.org In contrast, the appearance of a band around 1703-1704 cm⁻¹ indicates the presence of the protonated carboxylic acid form (–COOH), which is often involved in O–H⋯O hydrogen bonding between deoxycholate molecules. acs.orgrsc.org The analysis of these and other bands, such as those for O–H and C–H stretching, allows researchers to monitor changes in molecular arrangement and bonding during processes like gelation or interaction with other molecules. mdpi.commdpi.com
| Wavenumber (cm⁻¹) | Vibrational Assignment | Structural Interpretation | Source |
|---|---|---|---|
| ~3408 | Stretching O–H bond | Indicates presence of hydroxyl groups. | mdpi.com |
| ~2932 and ~2863 | Stretching C–H bond | Corresponds to the steroidal backbone. | mdpi.com |
| ~1703-1704 | Symmetric stretching of C=O on carboxyl group | Presence of protonated deoxycholic acid (DCA), involved in hydrogen bonding. | rsc.org, acs.org |
| ~1563-1583 | Asymmetric stretching of –COO⁻ | Indicates the deprotonated carboxylate anion form of deoxycholate. | rsc.org, acs.org |
| ~1406-1408 | Symmetric stretching of –COO⁻ | Confirms the deprotonated carboxylate anion form. | rsc.org, acs.org |
NMR spectroscopy is a fundamental technique for obtaining detailed information on the aggregation behavior and structure of sodium deoxycholate micelles in solution. researchgate.netnih.gov Techniques like pulsed-gradient spin-echo NMR (PGSE-NMR) can measure the self-diffusion coefficient of molecules, which changes upon aggregation, allowing for the determination of micelle size. nih.gov
Research using NMR has shown that the aggregation of sodium deoxycholate is a stepwise process. researchgate.net Unlike simple surfactants, bile salts can form a series of aggregates, including dimers, tetramers, and larger micelles. researchgate.net Complex NMR data, when analyzed with appropriate models, can resolve multiple, closely spaced critical micelle concentrations (CMCs). nsf.gov One study successfully identified four distinct CMCs for sodium deoxycholate in a basic solution below a concentration of 100 mM, highlighting the complexity of its self-assembly. nsf.gov ¹H-NMR is also used to confirm that the chemical structure of the deoxycholate molecule itself does not change upon micellization. nih.gov
| CMC Event | Concentration (mM) at 298 K, pH 12 | Significance | Source |
|---|---|---|---|
| First CMC | 3.8 ± 0.5 | Initial small aggregate formation. | nsf.gov |
| Second CMC | 9.1 ± 0.3 | Growth into primary micelles. | nsf.gov |
| Third CMC | 27 ± 2 | Formation of secondary, larger micelles. | nsf.gov |
| Fourth CMC | 57 ± 4 | Further aggregation or structural transition. | nsf.gov |
Light scattering techniques are paramount for characterizing the size, shape, and distribution of micellar aggregates in solution. Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles, from which the hydrodynamic size (diameter) of the micelles can be calculated. nih.govku.dk Small-Angle Neutron Scattering (SANS) provides information on the size, shape, and internal structure of the aggregates. ias.ac.inresearchgate.net
DLS studies have revealed that the hydrodynamic diameter of sodium deoxycholate aggregates can vary significantly depending on the conditions, with sizes reported in the range of 193 to 318 nm in certain systems. nih.gov SANS investigations, often analyzed using models like the Hayter-Penfold model for interacting micelles, have shown that sodium deoxycholate tends to form monodisperse ellipsoidal or rod-like aggregates. ku.dkias.ac.in The size and shape of these micelles are highly dependent on factors like concentration and ionic strength. ku.dkresearchgate.net For example, SANS data for a 0.1 M sodium deoxycholate solution in D₂O indicated the presence of interacting micelles with a correlation peak, which could be best fitted assuming a monodisperse ellipsoidal shape. ias.ac.in
| Technique | Parameter Measured | Finding | Source |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 193 to 318 nm for Polymyxin B-SDCS micelles. | nih.gov |
| Small-Angle Neutron Scattering (SANS) | Aggregate Shape | Best fitted as monodisperse ellipsoids. | ias.ac.in, researchgate.net |
| SANS | Correlation Peak (Q) | Observed at 0.1 Å⁻¹ for 0.1 M NaDC in D₂O, indicating inter-micellar interactions. | ias.ac.in, researchgate.net |
| SANS | Semi-major axis (ellipsoid) | 31.7 Å for secondary micelles in 0.1 M NaDC. | researchgate.net |
| SANS | Semi-minor axis (ellipsoid) | 10.0 Å for secondary micelles in 0.1 M NaDC. | researchgate.net |
Circular Dichroism for Chiral and Helical Aggregation Studies
Circular Dichroism (CD) spectroscopy is a pivotal technique for investigating the formation and structure of chiral and helical aggregates in sodium deoxycholate (NaDC) systems. NaDC, being a chiral molecule, self-assembles into ordered supramolecular structures, such as micelles and gels, which exhibit distinct CD signals. These signals provide valuable insights into the conformational changes and the nature of molecular interactions driving the aggregation process.
Research has demonstrated that NaDC micellar aggregates are chiral and can form helical structures. acs.org The type of aggregation and the resulting CD spectra are highly dependent on environmental conditions such as pH, ionic strength, and temperature. acs.orgunimi.it For instance, lowering the pH of NaDC solutions can alter the CD spectra, indicating a change in the aggregation state. mdpi.com This is partly due to the neutralization of NaDC to form deoxycholic acid (HDC), which then interacts with NaDC molecules through hydrogen bonds and hydrophobic effects, facilitating different types of aggregation. mdpi.com
The interaction of NaDC with other molecules can induce or modify its helical aggregation. In studies involving synthetic bioinspired polymers like L- and D-ARGO7, CD spectroscopy revealed that the polymers changed the shape and magnitude of the NaDC CD pattern, indicating chiral recognition and conformational modifications, particularly in the gel phase of NaDC. unimi.itunimi.it Similarly, when mixed with glutathione (B108866) (GSH), NaDC can form self-assembled hydrogels with structures transitioning from nanofibers to nanohelices and helical ribbons as the GSH concentration increases. nih.gov CD spectra, in this case, indicate that random coil and β-sheet structures are significant for the formation of these helical assemblies. nih.gov
Furthermore, CD has been employed to study the interaction of NaDC with proteins and nanoparticles. The far-UV CD spectra show that NaDC can alter the secondary structure of proteins like bovine serum albumin (BSA) and a helical proteinase/amylase inhibitor from Phaseolus aureus. nih.govresearchgate.net In the context of nanomaterials, NaDC can act as a chiral inducer for silver nanoparticles (AgNPs), transferring its chiral properties to the nanoparticles. mdpi.com The resulting plasmonic CD signals are amplified by the aggregation of the AgNPs, which is promoted by the self-assembly of NaDC molecules on their surface. mdpi.comresearchgate.net
| System | Observation | Significance | Citations |
| NaDC Aqueous Solution | Forms chiral and helical micellar aggregates. CD spectra are sensitive to pH, temperature, and ionic strength. | Confirms the inherent chirality and self-assembly behavior of NaDC micelles. | acs.orgunimi.it |
| NaDC with Glutathione (GSH) | Forms hydrogels with nanohelix and helical ribbon structures. CD indicates the importance of random coil and β-sheet structures. | Demonstrates the ability to form complex, ordered helical systems by co-assembly. | nih.gov |
| NaDC with ARGO7 Polymers | Changes in shape and magnitude of CD patterns, indicating chiral recognition and conformational changes. | Highlights the role of NaDC aggregates as a chiral surface for selective interactions. | unimi.itunimi.it |
| NaDC-capped Silver Nanoparticles | Induction of plasmonic CD signals in AgNPs, which can be tailored by pH. | Shows NaDC's role as a chiral template, transferring chirality to achiral nanoparticles. | mdpi.comresearchgate.net |
| NaDC with Proteins | Induces changes in the α-helical content of proteins like BSA and plant-based inhibitors. | Illustrates the effect of NaDC on protein conformation. | nih.govresearchgate.net |
Chromatographic and Mass Spectrometric Applications in Sodium Deoxycholate Research
Compatibility and Optimization with Liquid Chromatography-Mass Spectrometry (LC-MS)
Sodium deoxycholate (SDC) is recognized as an ionic, mass spectrometry (MS)-compatible detergent, making it highly valuable in proteomics and other LC-MS based analyses. nih.govplos.org Its primary advantage lies in its ability to effectively solubilize proteins, including membrane proteins, and its compatibility with enzymatic digestions (e.g., by trypsin) even at high concentrations. plos.orgnih.govnih.gov Unlike detergents such as sodium dodecyl sulfate (B86663) (SDS), which can suppress enzyme activity and interfere with MS analysis, SDC can be efficiently removed from the sample prior to LC-MS analysis. plos.orgpsu.edu
The standard procedure for SDC removal involves acidification of the sample solution. plos.orgnih.gov Lowering the pH causes the SDC to precipitate out of the solution as deoxycholic acid, which can then be separated by centrifugation or phase transfer extraction with a solvent like ethyl acetate (B1210297). nih.govnih.gov This removal is crucial to prevent interference with the reverse-phase chromatography and the ionization process in the mass spectrometer. psu.edunih.gov
For direct LC-MS analysis of NaDC itself or in applications where its removal is not desired, the mobile phase composition must be optimized. For instance, in HPLC methods, using a volatile acid like formic acid in the mobile phase is necessary for MS compatibility, as opposed to non-volatile acids like phosphoric acid. sielc.com
| Parameter | Optimization Strategy | Outcome | Citations |
| SDC Removal | Acidification (e.g., with TFA or HCl) followed by centrifugation. | Efficient precipitation of SDC as deoxycholic acid. | plos.orgnih.gov |
| Analyte Recovery | Washing the SDC pellet after initial precipitation; sequential solubilization. | Increased recovery of co-precipitated peptides, leading to greater proteome coverage. | nih.govnih.gov |
| Removal Method | Comparison of Acid Precipitation (AP) vs. Phase Transfer (PT) with ethyl acetate. | Optimized AP is more efficient, economical, and safer than PT for peptide recovery. | nih.govnih.gov |
| LC Mobile Phase | Replacement of non-volatile acids (e.g., phosphoric acid) with volatile acids (e.g., formic acid). | Enables direct MS detection by ensuring compatibility with the ionization source. | sielc.com |
| Sample Type | Use in N-glycomics analysis. | SDC-assisted approach found to be more efficient, unbiased, and reproducible than filter-aided methods. | nih.gov |
Analysis of Hydrophobic Ion Pair Dissociation and Stability
Hydrophobic ion pairing (HIP) is a strategy used to increase the lipophilicity of ionizable drugs, thereby enhancing their incorporation into lipid-based delivery systems and their potential for oral absorption. researchgate.nettandfonline.com Sodium deoxycholate, as an anionic bile salt, can act as a counter-ion to form hydrophobic ion pairs with cationic molecules, such as peptides. cardiff.ac.ukuchile.cluibk.ac.at The analysis of the formation, dissociation, and stability of these deoxycholate-based ion pairs is critical for formulation development, and High-Performance Liquid Chromatography (HPLC) is a key analytical tool for these investigations. researcher.life
The formation of a HIP between a drug and deoxycholate neutralizes the charge and increases the hydrophobicity of the complex, which can be observed by a significant shift in retention time on a reverse-phase HPLC column. researcher.life The stability of these ion pairs is a crucial parameter, as they must remain associated to be effective but may need to dissociate to release the active drug. researchgate.net HPLC methods are employed to study the dissociation of these pairs in various physiologically relevant media. researcher.life
One study systematically investigated the stability of a model HIP in the presence of different physiological compounds. The results indicated that the stability of the hydrophobic ion pair was highest in the presence of sodium deoxycholate compared to other bile salts, fatty acids, and various salts. researcher.life This suggests that the specific structure of deoxycholate contributes favorably to maintaining the integrity of the ion pair. The stability of these complexes is also highly dependent on pH, with lower pH leading to decreased stability of the HIP. researcher.life Mass spectrometry can be used in conjunction with chromatography to confirm the formation of the 1:1 ion pair complex by identifying a peak at the expected mass-to-charge ratio. researcher.life
| Factor | Observation | Analytical Method | Citations |
| HIP Formation | Formation of a 1:1 ion pair between a model peptide and an anionic surfactant confirmed. | Mass Spectrometry (MS) | researcher.life |
| Stability in Media | Stability of HIP decreased in the order: sodium deoxycholate > sodium myristate > divalent chlorides > phosphate (B84403) > sodium taurocholate > monovalent chlorides. | High-Performance Liquid Chromatography (HPLC) | researcher.life |
| Effect of pH | Lower pH levels resulted in lower stability and increased dissociation of the HIP. | High-Performance Liquid Chromatography (HPLC) | researcher.life |
| Lipophilicity | Ion pairing with deoxycholate increases the lipophilicity of peptides like octreotide (B344500), leading to nearly quantitative precipitation. | HPLC, Precipitation Efficiency Measurement | cardiff.ac.ukresearcher.life |
| Dissociation | HIPs can dissociate due to competition from endogenous counterions in biological fluids. | Quasi-equilibrium equations applied to log P vs. counter-ion concentration plots. | researchgate.net |
Future Directions and Emerging Research Avenues for Sodium Deoxycholate
Development of Advanced Bioconjugation and Nanotechnology Strategies
The ability of sodium deoxycholate to act as a surfactant and stabilizer is being harnessed to create sophisticated bioconjugation and nanotechnology strategies. These advancements are paving the way for more effective and targeted therapeutic interventions.
In the realm of nanotechnology, sodium deoxycholate is proving to be a valuable component in the formation of nano-vesicular systems for drug delivery. mdpi.com These nano-sized carriers, such as bilosomes, can encapsulate drugs, enhancing their stability and facilitating their transport across biological membranes. mdpi.com For instance, research has shown that sodium deoxycholate-stabilized bilosomal gels can significantly improve the transdermal delivery of drugs like sulpiride, an antipsychotic medication. mdpi.com The presence of sodium deoxycholate in these formulations enhances the flexibility and stability of the vesicles, allowing for better penetration into the skin's deeper layers. mdpi.com
Furthermore, sodium deoxycholate is being utilized to create stable nanoparticles from biopolymers like zein (B1164903), a protein derived from corn. researchgate.netnih.govnih.gov These nanoparticles, decorated with sodium deoxycholate, exhibit a narrow size distribution and good storage stability, making them promising carriers for both lipophilic and hydrophilic drugs. researchgate.netnih.govnih.gov The use of sodium deoxycholate as a stabilizer helps to create a colloidal drug delivery system that is both biocompatible and effective. researchgate.netnih.govnih.gov
The unique properties of sodium deoxycholate are also being explored in the context of bioconjugation, the process of linking molecules to create novel structures with specific functions. For example, sodium deoxycholate has been used to facilitate the conjugation of the activated calicheamicin (B1180863) derivative to monoclonal antibodies, a critical step in the production of antibody-drug conjugates (ADCs) like Besponsa. nih.gov Additionally, researchers have developed sodium deoxycholate-heparin nanoparticles for in vivo tumor targeting and the inhibition of angiogenesis. acs.org These bioconjugates demonstrate the potential of sodium deoxycholate in creating targeted drug delivery systems with enhanced therapeutic effects. acs.org
Integration into Multi-Omics and Systems Biology Research
The disruptive properties of sodium deoxycholate make it an invaluable tool in the field of multi-omics and systems biology, which aim to understand the complex interactions of various biological molecules. mdpi.com Its ability to lyse cells and solubilize proteins is crucial for the extraction and analysis of intracellular components. biosynth.comsigmaaldrich.com
In proteomics, the study of proteins, sodium deoxycholate is a key ingredient in lysis buffers used to break open cells and release their protein content. sigmaaldrich.comresearcher.life This allows for the subsequent identification and quantification of proteins, providing insights into cellular processes and disease mechanisms. researcher.life Studies have shown that a sodium deoxycholate-based digestion protocol can yield a high number of identified proteins and peptides, making it a highly effective method for proteomic analysis. researcher.life
The application of sodium deoxycholate extends to other "omics" fields as well. For instance, it is used in the preparation of samples for metabolomics, the study of small molecules involved in metabolism. researchgate.net By integrating data from proteomics, metabolomics, and other omics disciplines, researchers can gain a more holistic understanding of biological systems. mdpi.com This integrated approach is being used to investigate the mechanisms of diseases like chronic atrophic gastritis and to explore the therapeutic potential of various compounds. researchgate.net
Multi-omics studies incorporating sodium deoxycholate are also shedding light on the influence of external factors on cellular behavior. For example, research has demonstrated that memory effects from subculture conditions can significantly impact the results of perturbation studies in multi-omics analysis. biorxiv.org
Refinement of Decellularization Protocols for Translational and Clinical Applications
Decellularization is a process that removes cellular components from tissues, leaving behind an extracellular matrix (ECM) scaffold that can be used for tissue engineering and regenerative medicine. nih.govnih.gov Sodium deoxycholate is a commonly used detergent in decellularization protocols due to its effectiveness in solubilizing cell membranes. mdpi.comredalyc.orgbiomolther.org
Researchers are continuously working to refine decellularization protocols to optimize cell removal while preserving the structural and biochemical integrity of the ECM. mdpi.com This involves adjusting the concentration of sodium deoxycholate, the duration of treatment, and combining it with other chemical and enzymatic agents. mdpi.commdpi.com For example, a combination of Triton X-100 and sodium deoxycholate has been shown to effectively decellularize tissues, though it may cause some damage to elastin (B1584352) fibers. mdpi.com
The choice of decellularization agent can significantly impact the quality of the resulting scaffold. Studies have compared the efficacy of sodium deoxycholate with other detergents like sodium dodecyl sulfate (B86663) (SDS) and Triton X-100 in various tissues, including peripheral nerves, heart valves, and umbilical cords. mdpi.comresearchgate.netmdpi.com For instance, in peripheral nerve decellularization, a method using 3% sodium deoxycholate followed by DNase incubation was found to be more effective at removing cellular debris compared to the traditional Hudson method. researchgate.net In another study, a combination of trypsin/EDTA, Triton X-100, and sodium deoxycholate was identified as the optimal approach for decellularizing human umbilical cord tissue. mdpi.com
The ultimate goal of refining these protocols is to produce biocompatible scaffolds that can be successfully recellularized and used in translational and clinical applications to repair or replace damaged tissues and organs. nih.govnih.gov
Elucidation of Novel Biological Impacts and Therapeutic Targets
Beyond its well-established role as a detergent, recent research is uncovering novel biological effects of sodium deoxycholate and identifying new therapeutic targets. These findings are expanding our understanding of its physiological and pathological roles.
One area of active investigation is the impact of sodium deoxycholate on cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in breast cancer cell lines. researchgate.netnih.gov The mechanism appears to involve an increase in pro-apoptotic proteins. researchgate.netnih.gov Furthermore, sodium deoxycholate has been found to diminish the activity of paraoxonase and arylesterase, enzymes that are considered predictive risk markers for cancer. researchgate.netnih.gov It has also been observed to delay cell migration in a time-dependent manner, suggesting a potential anti-metastatic effect. researchgate.netnih.gov However, some studies indicate that the effects of bile salts on breast cancer cells can be concentration-dependent, with lower concentrations potentially promoting proliferation. conicet.gov.ar
Sodium deoxycholate's interaction with the gut microbiota and its role in intestinal barrier function is another emerging area of research. It has been shown to cause chronic intestinal barrier injury and gut microbiota dysbiosis. frontiersin.org Understanding these effects could lead to new therapeutic strategies for conditions associated with intestinal barrier dysfunction. frontiersin.org
Moreover, the ability of sodium deoxycholate to disrupt cell membranes is being explored for its lytic effects on adipocytes (fat cells), which has implications for aesthetic medicine. jddonline.com The proposed mechanism involves the disruption of the adipocyte's phospholipid bilayer, leading to cell lysis and necrosis. jddonline.com
Sustainable and Biocompatible Material Development Leveraging Sodium Deoxycholate
The unique self-assembly properties of sodium deoxycholate are being leveraged for the development of sustainable and biocompatible materials. Its ability to form various structures in aqueous solutions, such as rods, vesicles, and nanotubes, makes it a versatile building block for new materials. nih.gov
One promising application is in the dispersion of carbon nanomaterials. Sodium deoxycholate has been shown to be an effective and biocompatible dispersant for carbon nano-onions, driven by hydrophobic interactions. mdpi.com This is significant for the potential in-vivo and in-vitro applications of these nanomaterials. mdpi.com
Sodium deoxycholate is also being investigated for its potential in creating hydrogels with tunable properties. acs.orgacs.org By controlling factors like concentration, pH, and temperature, researchers can induce the formation of hydrogels with varying microstructures and rigidities. nih.govacs.org These hydrogels can serve as templates for the synthesis of nanomaterials and have potential applications in biotechnology and drug delivery. acs.org For example, modified sodium deoxycholate hydrogels have been used to synthesize fluorescent nanoparticles with tunable sizes and spectral properties. acs.org
Furthermore, the dispersing power of sodium deoxycholate is being utilized in electrophoretic deposition, a technique for creating coatings on materials. researchgate.net This opens up possibilities for developing new biomimetic strategies for the colloidal processing of materials like polytetrafluoroethylene and diamond. researchgate.net
Q & A
Basic: What are the primary applications of sodium deoxycholate in protein extraction, and what methodological considerations are critical?
Sodium deoxycholate (SD) is a widely used ionic detergent for solubilizing membrane-bound proteins and disrupting lipid-protein interactions. It is a key component of RIPA buffer, where it synergizes with non-ionic detergents (e.g., Triton X-100) to enhance protein solubility . Critical considerations include:
- Concentration optimization : Effective at 0.1–1% (w/v), but higher concentrations (>2 mM) induce micelle formation, which can interfere with downstream assays like dialysis or chromatography .
- pH sensitivity : Activity diminishes in acidic conditions (pH < 6.5), requiring buffering to pH 7–9 for optimal performance .
- Temperature : Avoid prolonged use at >37°C to prevent protein degradation .
Advanced: How do sex-specific metabolic responses to sodium deoxycholate influence experimental design in metabolic studies?
Chronic SD administration in Swiss mice induced sex-specific hepatic and adipose tissue effects:
- Females : Showed elevated liver inflammation markers (e.g., IL-6) under fructose+SD treatment, suggesting synergistic metabolic disruption.
- Males : Exhibited pronounced fibrosis in retroperitoneal white adipose tissue (riWAT) independent of diet .
Design considerations : - Dosage : Subcutaneous SD injections (10 mg/kg/day) over 8 weeks induced measurable metabolic changes without acute toxicity .
- Diet interactions : Fructose co-administration amplified SD-induced inflammation, necessitating controlled dietary variables .
- Sex stratification : Separate analysis by sex is critical to avoid confounding results .
Advanced: How does sodium deoxycholate compare to other detergents in solubilizing hydrophobic proteins for proteomics?
In oil palm proteomics, SD-containing buffers (e.g., Buffer C: urea/SD) outperformed CHAPS-based buffers in resolving hydrophobic proteins, as shown by PLS-DA clustering of protein groups . However, SD underperformed in membrane protein identification compared to sodium laurate in cell culture studies, likely due to incomplete micelle removal post-digestion .
Methodological insights :
- Buffer compatibility : SD works best with urea for hydrophobic protein extraction but requires post-lysis detergent removal (e.g., precipitation, dialysis) .
- Mass spectrometry interference : SD’s low UV absorptivity minimizes interference in HPLC, but residual detergent can suppress ionization in MS .
Advanced: What mechanisms underlie bacterial resistance to sodium deoxycholate, and how can this inform infection models?
Salmonella Typhi adapts to SD via metabolic reprogramming:
- Transcriptomic changes : Upregulation of marR (multidrug resistance regulator) and ompR (outer membrane protein synthesis) enhances bile tolerance .
- Energy metabolism : Increased TCA cycle activity sustains ATP production for repairing SD-damaged cell membranes .
Experimental implications : - Use SD at 0.1–0.3% (w/v) in selective media to isolate bile-resistant bacterial strains .
- Combine SD with ox-bile to mimic intestinal conditions for in vitro infection models .
Basic: What safety protocols are essential when handling sodium deoxycholate in the lab?
- PPE : Gloves, goggles, and masks are mandatory to avoid skin/eye contact and inhalation .
- Waste disposal : Collect SD waste separately for incineration by certified biohazard handlers to prevent environmental contamination .
- First aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can sodium deoxycholate enhance nanoparticle encapsulation efficiency in drug delivery systems?
In transethosomes loaded with ginger extract, SD increased encapsulation efficiency (EE) to 91% by integrating into lipid bilayers, reducing vesicle aggregation via electrostatic stabilization . Key factors :
- Solubilization capacity : SD’s amphiphilic structure enhances hydrophobic drug loading .
- Edge activation : SD reduces interfacial tension, enabling smaller nanoparticle size (e.g., 85 nm) and higher ζ-potential (-32 mV) for improved stability .
Advanced: How do micellar properties of sodium deoxycholate affect experimental reproducibility in membrane studies?
SD forms small micelles (aggregation number: 5; MW ~2000 g/mol) with a critical micelle concentration (CMC) of 2–6 mM . Variability in CMC due to ionic strength (e.g., N(CH3)4Cl) can alter micelle size and protein solubilization efficiency .
Mitigation strategies :
- Standardize buffer ionic strength (e.g., 150 mM NaCl) to stabilize micelle size .
- Validate detergent removal via dialysis (≥48 hours) to prevent residual micelles from skewing biophysical assays .
Advanced: How can researchers reconcile contradictory data on sodium deoxycholate’s efficacy in lipid dissolution studies?
Studies report conflicting results on SD’s lipid-dissolving capacity due to:
- Concentration thresholds : >1% SD induces adipocyte lysis in vitro, but subcritical doses (<0.5%) promote fibrosis in vivo .
- Model specificity : SD effectively lyses cultured fibroblasts but requires phosphatidylcholine co-administration for in vivo fat dissolution .
Recommendations : - Pre-screen SD concentrations using in vitro assays (e.g., 3T3-L1 adipocyte models) before animal trials .
Basic: What analytical methods are recommended for quantifying residual sodium deoxycholate in biological samples?
- HPLC with refractive index detection : Achieves sensitivity down to 0.01% residual SD in polysaccharide vaccines .
- FTIR spectroscopy : Detects SD-insulin complexes via characteristic carboxylate peaks (1540–1580 cm<sup>-1</sup>) .
- Colorimetric assays : Use phosphomolybdate to quantify SD concentrations >0.1% (w/v) .
Advanced: How does sodium deoxycholate influence gender-specific drug metabolism in preclinical models?
In murine studies, SD exacerbated fructose-induced hepatic steatosis in females but not males, suggesting estrogen-mediated modulation of bile acid receptors (e.g., FXR) . Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
